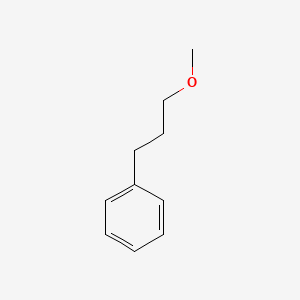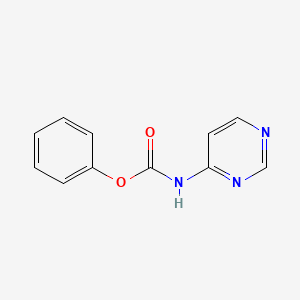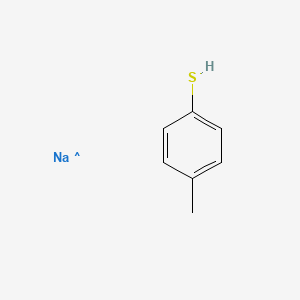![molecular formula C13H21NO4 B8744578 (2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol](/img/structure/B8744578.png)
(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol is a chemical compound that belongs to the class of phenethylamines It is structurally characterized by the presence of a dimethoxyphenyl group attached to an ethylamino chain, which is further connected to a propanediol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol typically involves multiple steps. One common method starts with the precursor 3,4-dimethoxyphenethylamine. The synthetic route includes:
Alkylation: The 3,4-dimethoxyphenethylamine is alkylated with an appropriate alkylating agent to introduce the ethylamino group.
Reduction: The resulting intermediate is then reduced to form the desired propanediol structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-pressure reactions to ensure efficient production.
化学反应分析
Types of Reactions
(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
科学研究应用
(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol involves its interaction with specific molecular targets. It is known to act on beta-1 adrenergic receptors, where it functions as an antagonist. By binding to these receptors, the compound inhibits the normal epinephrine-mediated sympathetic actions, leading to decreased heart rate and blood pressure .
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3- and 4-positions.
Mescaline: A related compound with an additional methoxy group at the 5-position.
Uniqueness
(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol is unique due to its specific structural features and its ability to interact with beta-1 adrenergic receptors. This distinguishes it from other phenethylamines, which may have different pharmacological profiles and applications.
属性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol |
InChI |
InChI=1S/C13H21NO4/c1-17-12-4-3-10(7-13(12)18-2)5-6-14-8-11(16)9-15/h3-4,7,11,14-16H,5-6,8-9H2,1-2H3 |
InChI 键 |
MXBYDXCALGSKTG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCNCC(CO)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



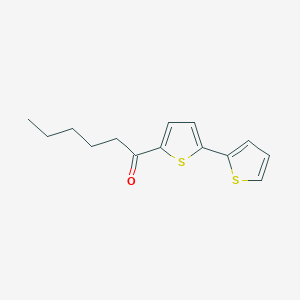
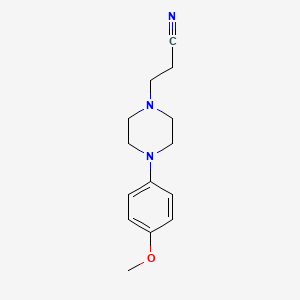
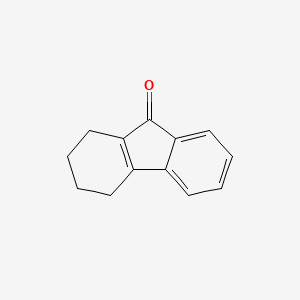

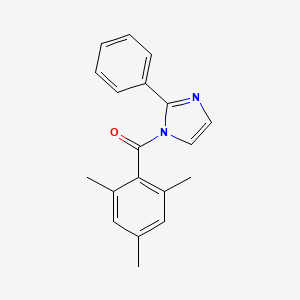
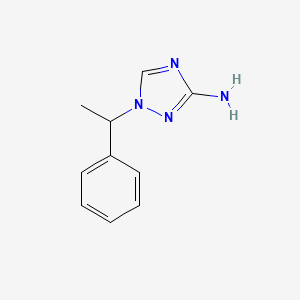
![1-[(2,2-Dimethoxyethyl)sulfanyl]-2-methylbenzene](/img/structure/B8744554.png)
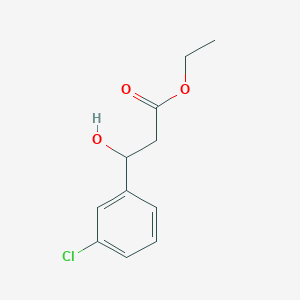
![2-(BUT-3-YN-1-YL)IMIDAZO[1,2-A]PYRIDINE](/img/structure/B8744586.png)
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}phenol](/img/structure/B8744594.png)
